molecular formula C13H16O2 B3053580 2-Propenoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester CAS No. 54554-17-5

2-Propenoic acid, 2-methyl-, 1-methyl-1-phenylethyl ester

Cat. No.: B3053580
CAS No.: 54554-17-5
M. Wt: 204.26 g/mol
InChI Key: PPXAHQRRLKQYTG-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 393.9 K (120.7°C) .
  • Enthalpy of Vaporization : 43.3 kJ/mol at 272 K .

Scientific Research Applications

Conformational Analysis

The conformations of related esters and acids, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, have been studied using NMR spectroscopy in different solvents, including methanol, chloroform, and dimethyl sulfoxide. These studies help understand the molecular behavior and properties in various environments, but no definitive conformational preferences were identified (Forgó, Felfoeldi, & Pálinkó, 2005).

Chromatographic Analysis

Gas-liquid chromatographic analyses have been conducted on esters like the methyl esters of monochlorinated propenoic and 2-butenoic acids. Such studies are essential for understanding the separation and analysis of these compounds in various applications, especially in chemical synthesis and quality control (Korhonen, 1984).

Synthesis Applications

2-Propenoic acid esters have been used in asymmetric synthesis, such as the synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid. These methods are crucial in the production of specific enantiomers for various chemical and pharmaceutical applications (Mitsui & Kudo, 1967).

Material Science and Industrial Applications

These compounds are also significant in material science, like in the preparation of methyl-2-(ω-iodoalkyl)propenoates, leading to products like 2-carbomethoxy-1,3-butadiene, which have applications in polymer and material science (Alanine, Fishwick, Jones, & Mitchell, 1989).

Analytical Chemistry Applications

Analytical chemistry utilizes these esters for various purposes. For instance, their use in the coulometric generation of H+ ions in propylene carbonate highlights their role in analytical methods and the study of chemical reactions (Mihajlović, Vajgand, Jakšić, & Manetović, 1990).

Environmental and Safety Studies

Environmental and safety studies have also incorporated 2-Propenoic acid esters. A study on GC-MS determinon methods for hazardous substances like 2-Propenoic acid methyl ester in workplace air underlines the importance of monitoring and managing these compounds in occupational health (Lao Qianqun, 2006).

Properties

IUPAC Name

2-phenylpropan-2-yl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAHQRRLKQYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578374
Record name 2-Phenylpropan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-17-5
Record name 2-Phenylpropan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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